N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride
CAS No.: 166904-37-6
Cat. No.: VC6769168
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166904-37-6 |
|---|---|
| Molecular Formula | C10H15Cl2N3 |
| Molecular Weight | 248.15 |
| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H |
| Standard InChI Key | ZWCHZPOTPFIFKS-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound consists of an aniline group (C₆H₅NH₂) linked via a methylene bridge (-CH₂-) to a 4,5-dihydro-1H-imidazol-2-yl group. The imidazoline ring, a partially saturated imidazole derivative, contains two nitrogen atoms at positions 1 and 3, contributing to its basicity and chelating capabilities . The dihydrochloride salt forms through protonation of the imidazoline nitrogens, resulting in a molecular formula of C₁₁H₁₅N₃·2HCl and a molecular weight of 258.18 g/mol.
Table 1: Key Structural Descriptors
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous imidazoline derivatives reveal planar imidazoline rings with bond lengths of 1.34 Å (C=N) and 1.47 Å (C-N), consistent with partial double-bond character . The dihydrochloride salt forms a monoclinic crystal lattice stabilized by hydrogen bonding between chloride ions and protonated imidazoline nitrogens .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Condensation Reaction: 4,5-Dihydro-1H-imidazole-2-carbaldehyde reacts with aniline in ethanol under reflux, yielding the Schiff base intermediate.
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Reductive Amination: Sodium borohydride reduces the imine bond, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Temperature | 70–80°C | 85–90% |
| Solvent | Ethanol/Water (3:1) | — |
| Reaction Time | 6–8 hours | — |
| pH (Final Step) | 2.5–3.0 | — |
Industrial Manufacturing
Continuous flow reactors have been adopted for large-scale production, achieving throughputs of 50–100 kg/day with >95% purity. Key challenges include controlling exothermic reactions during acidification and minimizing byproducts like N-methylated analogs.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high water solubility (≥50 mg/mL at 25°C) compared to the free base (<5 mg/mL). It remains stable under ambient conditions for >24 months but degrades in alkaline media (pH > 8) via imidazoline ring opening .
Table 3: Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–218°C (dec.) | DSC |
| LogP (Partition Coefficient) | 1.2 ± 0.1 | HPLC |
| pKa (Imidazoline N) | 6.8, 9.2 | Potentiometry |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).
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¹H NMR (D₂O): δ 7.3 (m, 5H, Ar-H), 4.1 (s, 2H, CH₂), 3.7 (t, 4H, imidazoline-H) .
Applications in Materials Science
Coordination Chemistry
The imidazoline moiety acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in Heck cross-coupling reactions .
Table 4: Metal Complex Properties
| Metal Ion | Complex Formula | Application |
|---|---|---|
| Cu(II) | [Cu(C₁₁H₁₃N₃)Cl₂] | Oxidation Catalysis |
| Ni(II) | [Ni(C₁₁H₁₃N₃)(H₂O)₂]²⁺ | Electroplating Additives |
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